molecular formula C18H17N3O3 B2801263 N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide CAS No. 1092341-18-8

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

Cat. No.: B2801263
CAS No.: 1092341-18-8
M. Wt: 323.352
InChI Key: WUOYGXORJQWAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and bioactivity, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the propanamide group. One common method includes the cyclization of a hydrazide with a nitrile oxide intermediate. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as trimethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide stands out due to its 1,2,4-oxadiazole ring, which imparts unique stability and bioactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry where stability and bioactivity are crucial.

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-16(22)19-15-7-5-4-6-14(15)18-20-17(21-24-18)12-8-10-13(23-2)11-9-12/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOYGXORJQWAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.